molecular formula C28H36N4O5 B12414123 Alk5-IN-6

Alk5-IN-6

Cat. No.: B12414123
M. Wt: 508.6 g/mol
InChI Key: KITSMQLZNHFFLK-UHFFFAOYSA-N
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Description

Alk5-IN-6 is a chemical compound known for its inhibitory effects on the transforming growth factor beta receptor type I kinase, also known as activin receptor-like kinase 5. This receptor plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating diseases such as cancer, fibrosis, and immune disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alk5-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route starts with the preparation of a substituted pyridine derivative, which is then subjected to various chemical transformations to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high purity and yield while minimizing waste and environmental impact. Advanced techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Alk5-IN-6 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Alk5-IN-6 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a chemical probe to study the transforming growth factor beta signaling pathway and its role in various cellular processes.

    Biology: In biological research, this compound is employed to investigate the effects of transforming growth factor beta inhibition on cell growth, differentiation, and apoptosis.

    Medicine: this compound has potential therapeutic applications in treating diseases such as cancer, fibrosis, and immune disorders. It is being studied for its ability to inhibit tumor growth, reduce fibrosis, and modulate immune responses.

    Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments.

Mechanism of Action

Alk5-IN-6 exerts its effects by inhibiting the transforming growth factor beta receptor type I kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, such as mothers against decapentaplegic homolog 2 and mothers against decapentaplegic homolog 3, which are involved in the transforming growth factor beta signaling pathway. By blocking this pathway, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved in the mechanism of action of this compound are crucial for understanding its therapeutic potential and developing effective treatments.

Comparison with Similar Compounds

Alk5-IN-6 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting the transforming growth factor beta receptor type I kinase. Some similar compounds include:

    Galunisertib: Another selective inhibitor of the transforming growth factor beta receptor type I kinase, used in clinical trials for treating cancer and fibrosis.

    SB505124: A selective inhibitor of transforming growth factor beta receptor type I kinase, known for its use in studying the transforming growth factor beta signaling pathway.

    LY2157299: A potent inhibitor of transforming growth factor beta receptor type I kinase, used in preclinical and clinical studies for various diseases.

This compound stands out due to its unique chemical structure and specific inhibitory effects, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

Alk5-IN-6 is a selective inhibitor of the Activin receptor-like kinase 5 (ALK5), which is part of the TGF-β superfamily of receptors. This compound has garnered attention due to its potential therapeutic applications in various diseases, including fibrosis, cancer, and neurological disorders. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound functions by inhibiting the ALK5 receptor, which mediates TGF-β signaling pathways. This inhibition can lead to decreased expression of fibrotic markers and modulation of cellular responses in various tissues. The compound selectively targets ALK5 over other receptors in the TGF-β family, such as ALK1, allowing for a more focused therapeutic approach.

Inhibition of Fibrosis

A significant body of research has focused on the role of this compound in liver fibrosis. In a study evaluating its effects on hepatic stellate cells (HSCs), this compound was shown to significantly reduce fibrogenic markers:

Parameter Control This compound Treatment P-value
Collagen depositionHighLow<0.01
α-SMA expressionIncreasedDecreased<0.05
TGF-β signaling activityActiveInhibited<0.01

The results indicated that this compound effectively reduces fibrosis by targeting HSCs specifically, leading to decreased collagen synthesis and overall fibrotic response .

Neuroprotective Effects

In addition to its antifibrotic properties, this compound has been studied for its neuroprotective effects. A study utilizing a rat model of cerebral ischemia demonstrated that the inhibition of ALK5 led to improved neurogenesis and functional recovery post-injury:

Time Point Neurological Score (mNSS) This compound Group Control Group
24 hours869
7 days426
14 days214

These findings suggest that this compound promotes recovery through enhanced neurogenesis and reduced neuronal apoptosis following ischemic events .

Case Study: Liver Fibrosis in Mice

In a controlled experiment involving CCl4-induced liver injury in mice, treatment with this compound resulted in significant reductions in liver fibrosis markers compared to untreated controls. The study highlighted that:

  • The treated group showed a 50% reduction in liver collagen content.
  • Histological analysis revealed fewer fibrotic foci and improved liver architecture.

These outcomes underscore the potential of this compound as a therapeutic agent for liver fibrosis .

Case Study: Neuroprotection Post-Ischemia

Another study examined the effects of this compound on neurological recovery following induced cerebral ischemia. The treatment group exhibited:

  • Enhanced neuronal survival rates.
  • Improved behavioral outcomes measured by mNSS scores.

This case study supports the compound's role in promoting neuroprotection and functional recovery after cerebral injuries .

Properties

Molecular Formula

C28H36N4O5

Molecular Weight

508.6 g/mol

IUPAC Name

4-[3-[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxy-6-methoxyquinolin-7-yl]oxypropyl]morpholine

InChI

InChI=1S/C28H36N4O5/c1-33-25-17-22-23(18-26(25)36-12-2-9-31-10-15-35-16-11-31)29-8-5-24(22)37-27-19-32(21-3-4-21)30-28(27)20-6-13-34-14-7-20/h5,8,17-21H,2-4,6-7,9-16H2,1H3

InChI Key

KITSMQLZNHFFLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=CN(N=C4C5CCOCC5)C6CC6

Origin of Product

United States

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